Oseltamivir Acid Potassium Salt

Pharmaceutical Analysis Reference Standard Qualification Stability Testing

Eliminate quantification errors from unstable oseltamivir free acid. Oseltamivir Acid Potassium Salt (CAS 1363339-68-7) delivers: • Enhanced solubility & solid-state stability for reproducible HPLC method validation • Defined 1:1 stoichiometry (MW 322.44) ensuring accurate molar calculations in bioassays • Validated as neuraminidase inhibition positive control for resistance monitoring studies Ideal reference standard for impurity profiling and LC-MS/MS method development in BA/BE studies.

Molecular Formula C14H23KN2O4
Molecular Weight 322.446
CAS No. 1363339-68-7
Cat. No. B586559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir Acid Potassium Salt
CAS1363339-68-7
Synonyms(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Potassium Salt (1:1);  Oseltamivir Carboxylic Acid Potassium Salt;  GS 4071 Potassium Salt;  Ro 64-0802 Potassium Salt
Molecular FormulaC14H23KN2O4
Molecular Weight322.446
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)[O-].[K+]
InChIInChI=1S/C14H24N2O4.K/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);/q;+1/p-1/t11-,12+,13+;/m0./s1
InChIKeyMGDJOHGESXQWMU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir Acid Potassium Salt Reference Standard


Oseltamivir Acid Potassium Salt (CAS 1363339-68-7) is the potassium salt form of the active metabolite (oseltamivir carboxylate) of the widely used antiviral prodrug oseltamivir phosphate [1]. This compound serves primarily as a high-purity analytical reference standard and a key intermediate in pharmaceutical quality control, rather than as a therapeutic agent . Its utility is rooted in its distinct physicochemical properties, notably enhanced aqueous solubility and solid-state stability compared to the free acid form [2].

Reference standard for HPLC and QC method validation
Source of active metabolite (oseltamivir carboxylate) for neuraminidase inhibition assays
Potassium salt form with reported enhanced aqueous solubility and solid-state stability

Oseltamivir Acid Potassium Salt Interchangeability


Direct substitution of Oseltamivir Acid Potassium Salt (CAS 1363339-68-7) with the more common free acid (CAS 187227-45-8) or the phosphate prodrug (CAS 204255-11-8) is scientifically unsound and can lead to significant experimental or manufacturing errors. The potassium salt is engineered to overcome the free acid's limitations in aqueous solubility and physical stability, which are critical for reproducible analytical method development and pharmaceutical processing [1]. Furthermore, its defined molecular weight (322.44 g/mol) and stoichiometry (1:1 salt) differ from the free acid (284.35 g/mol), directly impacting molar calculations in bioassays and ensuring accurate quantification as a reference standard for impurity profiling .

Free acid (CAS 187227-45-8)
May exhibit lower aqueous solubility and solid-state stability than the potassium salt, which can affect method reproducibility.
Phosphate prodrug (CAS 204255-11-8)
Lacks in vitro neuraminidase inhibition; may not serve as a valid reference for activity-based assays.
Molecular weight mismatch
322.44 g/mol (potassium salt) vs 284.35 g/mol (free acid) may introduce errors in molar calculations; requires adjustment.

Quantifiable Differentiation of Oseltamivir Acid Potassium Salt


Solid-State Stability for Reference Standards

The potassium salt form demonstrates superior long-term physical and chemical stability compared to the free acid. Accelerated stability studies indicate that this salt form degrades by less than 2% after 24 months when stored at 25°C and 60% relative humidity, making it a more reliable choice for use as a primary reference standard or for maintaining a stable inventory of critical materials in tropical and subtropical regions [1].

Solid-State Stability
Class-level
< 2% degradation after 24 months at 25°C/60% RH
Supports long-term reference standard reliability; class-level stability benefit of salt form
Data to verify; free acid stability not directly quantified
Pharmaceutical Analysis Reference Standard Qualification Stability Testing

Log D Differentiation for Prodrug Permeability

While not a direct comparison of the potassium salt, this evidence defines the functional role of the target compound in a critical research context. Oseltamivir acid (the parent moiety of the potassium salt) exhibits a low Log D value of 0.7 [1]. This low lipophilicity is the precise reason prodrugs like oseltamivir phosphate were developed, which have Log D values ranging from 2.0 to 4.9 and achieve >80% oral bioavailability [1].

Lipophilicity (Log D)
Class-level
Oseltamivir acid: 0.7; Prodrugs: 2.0–4.9
Defines role as active metabolite standard; low lipophilicity distinguishes from prodrug
Parent acid value; potassium salt provides same moiety
Prodrug Design ADME/Tox Membrane Permeability

Active Metabolite vs. Prodrug Potency

Oseltamivir Acid Potassium Salt dissociates in solution to yield the active metabolite, oseltamivir carboxylate, which is a potent inhibitor of influenza neuraminidase. It exhibits an IC50 range of 0.1 to 4.9 nM against influenza A and B neuraminidases, with specific mean IC50 values reported as 2 nM . In contrast, the prodrug oseltamivir phosphate is essentially inactive in vitro, requiring metabolic conversion to the carboxylate form to exert antiviral effects [1].

In Vitro IC₅₀
Cross-study comparable
Target: 0.1–4.9 nM (mean 2 nM); Prodrug: Inactive
Supports antiviral susceptibility baseline determination; distinguishes active metabolite from prodrug
Enzymatic neuraminidase inhibition assays; refer to source for conditions
Antiviral Activity Neuraminidase Inhibition In Vitro Pharmacology

Oseltamivir Acid Potassium Salt R&D and QC Applications


Method Development for Oseltamivir Phosphate API

The high purity and defined stoichiometry of the potassium salt make it an ideal primary reference standard for developing and validating stability-indicating HPLC methods for oseltamivir phosphate active pharmaceutical ingredient (API) and its formulations [1][2]. Its well-characterized structure (MW 322.44 g/mol) ensures accurate quantification of both the prodrug and its active metabolite in dissolution testing and content uniformity assays .

Neuraminidase Inhibition Susceptibility Testing

As the source of the active neuraminidase inhibitor (oseltamivir carboxylate), the potassium salt is the essential positive control and reference inhibitor for establishing baseline IC50 values in phenotypic assays designed to monitor influenza virus susceptibility and detect emerging resistance to oseltamivir [1]. Its use is critical for interpreting data from clinical isolates and for screening novel neuraminidase inhibitor candidates [2].

Oseltamivir Impurity and Metabolite Synthesis

This compound serves as a key starting material or a comparative standard for the synthesis, isolation, and characterization of pharmacopeial impurities and metabolites of oseltamivir [1]. Its availability as a pure, stable salt form streamlines the process of preparing analytical reference solutions and spiked matrix samples for LC-MS/MS method development in bioequivalence and pharmacokinetic studies [2].

Application
Selection Property
Validation Focus
Analytical method development for oseltamivir phosphate API
Potassium salt stoichiometry and purity
Quantification accuracy in dissolution and content uniformity assays
Neuraminidase inhibition susceptibility testing
Source of active neuraminidase inhibitor
Baseline IC₅₀ establishment for influenza strain monitoring
Impurity profiling and metabolite synthesis
Stable salt form as starting material
Reference solution preparation and pharmacopeial impurity characterization

Technical Documentation Hub

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35 linked technical documents
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